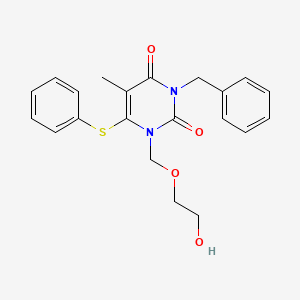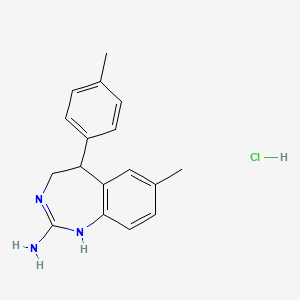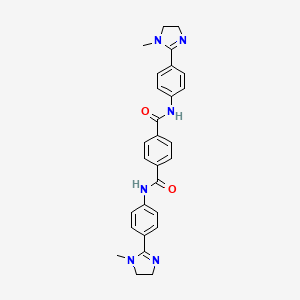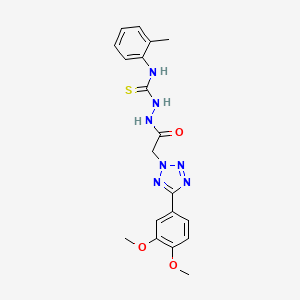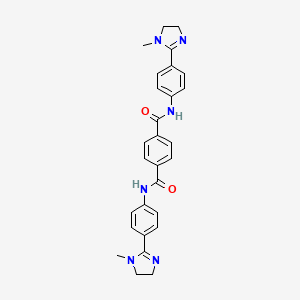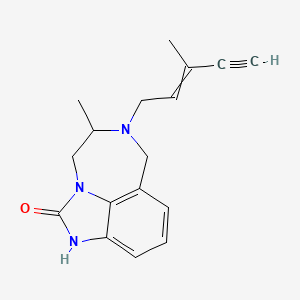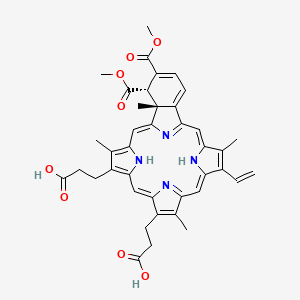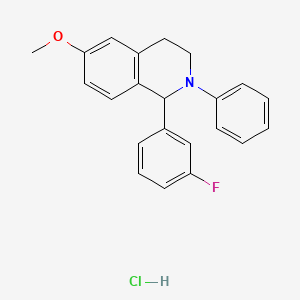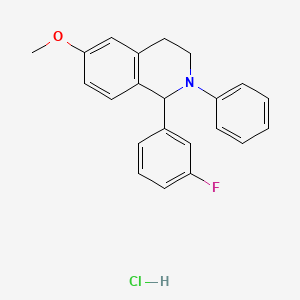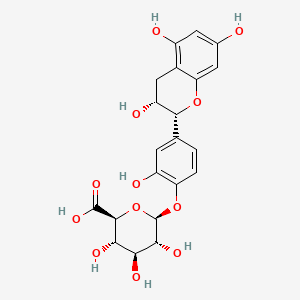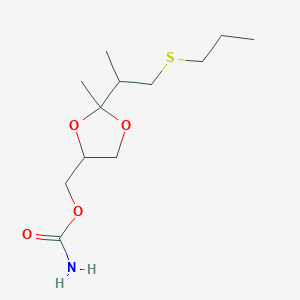
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is an organic compound with a complex structure It is characterized by the presence of a dioxolane ring, a carbamoyloxymethylene group, and a propylthioethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane typically involves multiple steps. One common method includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Propylthioethyl Group: This step involves the alkylation of the dioxolane ring with a propylthioethyl halide under basic conditions.
Addition of the Carbamoyloxymethylene Group: The final step involves the reaction of the intermediate compound with a carbamoyloxymethylene reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyloxymethylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-1,3-dioxolane-4-methanol
- 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-1,3-dioxolane-4-carboxylic acid
Uniqueness
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is unique due to the presence of the carbamoyloxymethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
138474-85-8 |
|---|---|
分子式 |
C12H23NO4S |
分子量 |
277.38 g/mol |
IUPAC名 |
[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl carbamate |
InChI |
InChI=1S/C12H23NO4S/c1-4-5-18-8-9(2)12(3)16-7-10(17-12)6-15-11(13)14/h9-10H,4-8H2,1-3H3,(H2,13,14) |
InChIキー |
ONIUDIODTAKSCS-UHFFFAOYSA-N |
正規SMILES |
CCCSCC(C)C1(OCC(O1)COC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


